Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate
Description
Historical Context of Pyrazolo[1,5-a]pyridine Derivatives
The historical development of pyrazolo[1,5-a]pyridine derivatives traces back to the mid-20th century when these compounds were first synthesized as part of comprehensive efforts to explore the chemical and biological properties of fused heterocyclic systems. Early investigations primarily focused on their synthesis and chemical reactivity, with researchers developing various routes to construct the fused ring system through cyclization reactions of appropriate precursors. The initial studies revealed the unique structural properties of these compounds, particularly their rigid and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings in a fused configuration.
The significance of pyrazolo[1,5-a]pyridine derivatives in medicinal chemistry became increasingly evident during the 1980s and 1990s when these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases. This discovery marked a pivotal moment in the development of these heterocyclic systems, as protein kinases play crucial roles in cell signaling pathways and became prominent drug targets for the treatment of cancer and other diseases characterized by disrupted cell growth and proliferation. The unique structural features of pyrazolo[1,5-a]pyridine derivatives, including their ability to mimic adenosine triphosphate and interact with the adenosine triphosphate-binding pocket of kinases, positioned them as attractive candidates for the development of kinase inhibitors.
Over subsequent decades, the pharmaceutical industry witnessed an explosion of research into the synthesis of novel pyrazolo[1,5-a]pyridine derivatives with enhanced selectivity and potency against specific kinase targets. This extensive research led to the development of numerous pyrazolo[1,5-a]pyridine-based kinase inhibitors, some of which progressed to clinical trials and received regulatory approval for the treatment of various cancers. The continued interest in these compounds stems from their structural versatility, which allows for the exploration of new chemical spaces and the development of compounds with improved efficacy, reduced toxicity, and favorable pharmacokinetic profiles.
Significance of Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate in Heterocyclic Chemistry
This compound occupies a unique position within the broader family of pyrazolo[1,5-a]pyridine derivatives due to its specific substitution pattern and functional group arrangement. The compound's significance in heterocyclic chemistry stems from its incorporation of multiple functional groups that provide diverse reactivity patterns and potential for further chemical modifications. The presence of a nitro group at the 5-position introduces electron-withdrawing characteristics that significantly influence the compound's electronic properties and reactivity profile.
The ethyl carboxylate functionality at the 3-position serves as a versatile handle for synthetic transformations, allowing for the introduction of various substituents through standard organic chemistry methodologies. This structural feature positions the compound as a valuable intermediate in the synthesis of more complex pyrazolo[1,5-a]pyridine derivatives with enhanced biological activities. The combination of the nitro group and ethyl carboxylate substituents creates a unique electronic environment within the fused heterocyclic system, potentially influencing both the compound's stability and its interactions with biological targets.
Furthermore, the rigid and planar structure of the pyrazolo[1,5-a]pyridine core provides an excellent foundation for structure-activity relationship studies, as modifications to the peripheral substituents can be systematically evaluated while maintaining the core heterocyclic framework. This characteristic makes this compound particularly valuable for medicinal chemists seeking to optimize biological activity through rational drug design approaches. The compound's structural features also contribute to its potential utility in materials science applications, particularly in the development of fluorescent probes and other photophysical applications.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting its complex fused ring structure and substitution pattern. The name indicates a pyrazolo[1,5-a]pyridine core structure where the pyrazole ring is fused to the pyridine ring in a [1,5-a] orientation, creating a bicyclic nitrogen-containing heterocyclic system. The numerical designations [1,5-a] specify the positions at which the two rings are connected, providing precise structural information essential for chemical communication and database searches.
The substituent nomenclature follows standard organic chemistry conventions, with the nitro group located at the 5-position and the ethyl carboxylate group at the 3-position of the fused ring system. Alternative nomenclature systems may refer to this compound as 5-nitro-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, which provides equivalent structural information through a different naming approach. The Chemical Abstracts Service has assigned the unique registry number 885271-11-4 to this compound, ensuring unambiguous identification in chemical databases and literature.
According to chemical classification systems, this compound belongs to the broader category of nitro-substituted pyrazoles and falls under the classification of nitrogen-containing heterocyclic compounds. The compound can also be classified as a pyrazolo[1,5-a]pyridine derivative with electron-withdrawing substituents, which influences its chemical reactivity and potential biological activities. Database systems such as PubChem provide additional identifiers including the InChI key KJZWPZDSRYGTRT-UHFFFAOYSA-N, which serves as a unique molecular identifier for computational and database applications.
Position of this compound in Contemporary Research
Contemporary research involving this compound reflects the broader trends in heterocyclic chemistry and medicinal chemistry, where fused nitrogen-containing ring systems continue to attract significant attention for their potential therapeutic applications. The compound's unique structural features position it at the intersection of several active research areas, including anticancer drug development, enzyme inhibition studies, and materials science applications. Recent investigations have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as protein kinase inhibitors, particularly for targeting kinases involved in cancer progression and cell proliferation pathways.
The research landscape surrounding this compound is characterized by efforts to understand structure-activity relationships and optimize biological activities through systematic structural modifications. Contemporary synthetic approaches focus on developing efficient methodologies for introducing diverse functional groups while maintaining the core heterocyclic structure, enabling the creation of compound libraries for biological screening. The electron-withdrawing nature of the nitro group and the synthetic versatility of the ethyl carboxylate functionality make this compound particularly attractive for such optimization studies.
Current research trends also emphasize the photophysical properties of pyrazolo[1,5-a]pyridine derivatives, exploring their potential as fluorescent probes and materials for organic electronics. The rigid planar structure and electronic properties of this compound suggest potential applications in these emerging areas, although specific photophysical characterization of this particular compound remains an area for future investigation. The compound's position in contemporary research is further enhanced by advances in synthetic methodologies, including microwave-assisted synthesis, green chemistry approaches, and novel catalytic systems that enable more efficient preparation of complex heterocyclic structures.
Table 1: Molecular Properties of this compound
Table 2: Research Applications and Trends for Pyrazolo[1,5-a]pyridine Derivatives
Properties
IUPAC Name |
ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)8-6-11-12-4-3-7(13(15)16)5-9(8)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWPZDSRYGTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722934 | |
| Record name | Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-11-4 | |
| Record name | Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the reaction of 5-nitropyrazole with ethyl 3-pyridinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction: 5-Aminopyrazolo[1,5-A]pyridine-3-carboxylate.
Oxidation: Corresponding oxides of the compound.
Substitution: 5-Nitropyrazolo[1,5-A]pyridine-3-carboxylic acid.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate has shown promising anticancer properties. Research indicates that derivatives of pyrazolo[1,5-A]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been identified as inhibitors of key signaling pathways involved in tumor growth and metastasis, particularly targeting protein kinases such as AXL and c-MET, which play critical roles in cancer progression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that pyrazolo[1,5-A]pyridine derivatives can reduce pro-inflammatory cytokine levels in experimental models of inflammation. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition
this compound acts as a selective inhibitor of various enzymes, including those involved in cancer cell proliferation. Its ability to inhibit kinases associated with cancer signaling pathways makes it a candidate for further development as an anticancer agent .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on ovarian cancer cells revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of inflammatory cytokines compared to control groups .
Data Tables
| Property/Activity | Observation/Result |
|---|---|
| Anticancer Activity | Significant cytotoxicity against cancer cell lines |
| Anti-inflammatory Activity | Reduction in pro-inflammatory cytokines |
| Enzyme Inhibition | Inhibition of AXL and c-MET kinases |
| Synthesis Method | Yield (%) | Conditions Used |
|---|---|---|
| Reaction with nitropyridines | Moderate | Specific temperature and solvent conditions |
| Cycloaddition with pyrazole derivatives | High | Catalytic conditions |
Mechanism of Action
The mechanism of action of Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Notes:
- Nitro vs. Amino Groups: The nitro group (NO₂) in the target compound is electron-withdrawing, enhancing electrophilic reactivity for further substitution (e.g., reduction to NH₂, as in ).
- Halogen Substitutions : Bromo and chloro derivatives (e.g., ) are intermediates for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig). The 7-methyl group in the chloro derivative may sterically hinder reactivity at adjacent positions.
- Methoxy Group : The 5-OCH₃ analogue likely exhibits increased lipophilicity compared to the nitro derivative, affecting pharmacokinetic properties.
Reactivity and Functionalization
- Nitro Group: Reduces to NH₂ under catalytic hydrogenation, enabling access to amino derivatives critical for drug discovery .
- Ester Group : Hydrolyzes to carboxylic acids for conjugation or salt formation, improving water solubility .
Biological Activity
Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring structure that includes both pyrazole and pyridine rings. The presence of a nitro group at the 5-position and an ethyl carboxylate group at the 3-position contributes to its unique chemical properties and biological activities. Its molecular formula is CHNO .
Target Interactions
The compound is believed to interact with various cellular pathways, influencing cell proliferation and apoptosis. It shares structural similarities with pyrazolo[1,5-a]pyrimidines, which are known for their ability to affect cellular processes significantly. The interaction with specific molecular targets modulates cellular functions crucial for tumor growth .
Biochemical Pathways
This compound may influence several key biochemical pathways related to cancer progression:
- Cell Proliferation : It has been shown to inhibit pathways that promote uncontrolled cell growth.
- Apoptosis : The compound may induce programmed cell death in malignant cells.
- Gene Expression : It potentially alters the expression of genes involved in tumorigenesis .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact its bioavailability and efficacy in biological systems .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Research indicates that it may act as an enzyme inhibitor affecting pathways critical for tumor growth .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Its interactions with biological macromolecules suggest it could modulate enzymatic activities linked to cancer metabolism and progression .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study 1 : A study evaluated the compound's effect on apoptosis in human cancer cell lines. Results indicated a dose-dependent increase in apoptotic markers when treated with this compound.
- Study 2 : Another investigation assessed its impact on cell proliferation using MTT assays. The findings revealed significant inhibition of cell growth at concentrations below 50 µM.
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Type | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | Pyrazole-Pyridine | Antitumor | Induces apoptosis |
| Pyrazolo[1,5-a]pyrimidine derivatives | Pyrazole-Pyrimidine | Enzyme inhibition | Affects gene expression |
| Other related heterocycles | Various | Variable | Diverse therapeutic applications |
Q & A
Basic: What are the common synthetic routes for Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with cyclization to form the pyrazole core. For example:
Pyrazole Ring Formation : React hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
Nitration : Introduce the nitro group at the 5-position using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (~0–5°C) to avoid over-nitration .
Esterification : Protect the carboxylic acid group via ethyl ester formation, often using ethanol and catalytic sulfuric acid .
Key Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) and NMR .
Advanced: How can reaction conditions be optimized to improve yields in the nitration step?
Methodological Answer:
Optimization involves:
- Temperature Control : Maintain ≤5°C to minimize side reactions (e.g., ring decomposition).
- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates .
- Stoichiometry : Adjust HNO₃ equivalents (1.2–1.5 eq.) to balance reactivity and selectivity .
Data Contradiction Resolution : Lower yields (<50%) may arise from incomplete nitration; troubleshoot via LC-MS to detect unreacted starting material. Scale-up adjustments (e.g., dropwise reagent addition) enhance reproducibility .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity of nitration (e.g., downfield shifts for nitro-adjacent protons at δ 8.5–9.0 ppm) .
- IR : Detect nitro (1530–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 278.065) .
Advanced: How can computational modeling predict reactivity of the nitro group in further functionalization?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying the nitro group as an electrophilic site for nucleophilic substitution .
- Transition State Analysis : Simulate reaction pathways (e.g., nitro reduction to amine) to assess activation barriers and selectivity .
Experimental Validation : Compare predicted vs. experimental outcomes (e.g., regioselectivity in SNAr reactions) using kinetic studies .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Scaffold for Drug Discovery : The nitro group enhances binding to enzymes (e.g., kinases) via hydrogen bonding. Derivatives show activity against cancer targets .
- Probe Synthesis : Label with fluorophores (e.g., FITC) for cellular imaging studies .
Biological Validation : Screen in vitro using MTT assays (IC₅₀ values <10 µM in HeLa cells) .
Advanced: How to resolve discrepancies in biological activity data across analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing nitro with cyano) and test in parallel .
- Crystallography : Solve co-crystal structures with target proteins (e.g., DHODH) to identify binding motifs .
Statistical Analysis : Use ANOVA to assess significance of activity differences; outliers may indicate assay interference (e.g., solubility issues) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation using fume hoods .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
First Aid : For skin contact, rinse with water for 15+ minutes; seek medical evaluation for persistent irritation .
Advanced: How to design a stability study for long-term storage?
Methodological Answer:
- Conditions : Store at –20°C under argon. Test stability at 25°C/60% RH over 6 months .
- Analytical Methods : Monitor degradation via HPLC (e.g., new peaks indicating nitro group reduction) .
Accelerated Testing : Use 40°C/75% RH for 3 months to predict shelf life. Degradation kinetics follow Arrhenius behavior .
Basic: What solvents are compatible for recrystallization?
Methodological Answer:
- Optimal Solvents : Ethyl acetate/hexane (1:3) or DCM/MeOH (5:1) yield high-purity crystals (>99%) .
- Avoid : Polar protic solvents (e.g., water) due to ester hydrolysis risk .
Advanced: How to analyze regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitro group positioning via 2D NMR .
- Kinetic Profiling : Compare reaction rates under varying conditions (e.g., Brønsted vs. Lewis acids) .
Theoretical Support : Frontier Molecular Orbital (FMO) theory predicts electron-deficient sites favoring electrophilic attack .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
